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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat hydrochloride (IM156) is an investigational, orally administered small molecule
biguanide engineered as a potent inhibitor of mitochondrial complex I, a critical component of
the oxidative phosphorylation (OXPHOS) pathway. By targeting the bioenergetics of cancer
cells and fibrotic tissues, which can be highly dependent on OXPHOS for survival and
proliferation, Lixumistat represents a novel therapeutic strategy. This technical guide provides a
comprehensive overview of the currently available in vivo pharmacokinetic data for Lixumistat,
compiled from preclinical and clinical studies. The information is intended to serve as a
valuable resource for researchers and drug development professionals engaged in the study of
metabolic inhibitors.

Mechanism of Action

Lixumistat exerts its pharmacological effect by inhibiting the activity of Protein Complex 1 (PC1)
of the mitochondrial electron transport chain. This inhibition disrupts the normal flow of
electrons and proton pumping, leading to a decrease in ATP production and an increase in
AMP-activated protein kinase (AMPK) phosphorylation. The activation of AMPK, a central
regulator of cellular energy homeostasis, triggers a cascade of downstream effects that are
detrimental to cells reliant on OXPHOS for their energy needs. As a more hydrophobic
molecule than other biguanides like metformin, Lixumistat is designed for potentially greater
bioavailability to cancer cells.[1]
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Human Pharmacokinetics

The pharmacokinetic profile of Lixumistat has been primarily characterized in a first-in-human,
open-label, multi-center, dose-escalation study (NCT03272256) involving patients with
advanced solid tumors.

Table 1: Summary of Human Pharmacokinetic
- fLi :

Parameter Dosing Regimen Value(s) Source

Recommended Phase = Monotherapy, Daily

800 mg Janku F, et al. 2022
2 Dose (RP2D) (QD)
Combination ImmunoMet
_ 400 mg ,
Therapy*, Daily (QD) Therapeutics, 2025
Cmax and AUC
Dose Proportionality 100 mg to 1,200 mg increase dose- Janku F, et al. 2022

proportionally

Time to Maximum
) Not Specified 23h-8.0h Janku F, et al. 2022
Concentration (Tmax)

Mean Day 27 AUCO-
) Daily (QD) vs. Every 24 values were higher
Drug Accumulation _ Janku F, et al. 2022
Other Day (QOD) with QD

administration

*In combination with gemcitabine and nab-paclitaxel for advanced pancreatic adenocarcinoma.

Experimental Protocol: First-in-Human Clinical Trial
(NCT03272256)

o Study Design: An open-label, multi-center, 3+3 dose-escalation study.

» Patient Population: Adult patients with advanced solid tumors refractory to standard
therapies, ECOG Performance Status <2, adequate organ function, and measurable
disease.
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» Dosing Regimens: Lixumistat was administered orally in the fasted state (no food for at least
2 hours before and 1 hour after dosing) in 28-day cycles. Doses ranged from 100 mg to
1,200 mg, administered either every other day (QOD) or daily (QD).[1]

o Pharmacokinetic Sampling: Blood samples were collected to assess pharmacokinetic
parameters.

o Bioanalytical Method: While specific details of the analytical method have not been publicly
disclosed, pharmacokinetic analysis of plasma samples in clinical trials for small molecules
like Lixumistat is typically conducted using a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.
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Phase 1 Dose Escalation Study (NCT03272256)
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Figure 1. Workflow of the first-in-human dose-escalation study for Lixumistat.
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Preclinical Pharmacokinetics

Detailed quantitative pharmacokinetic data from preclinical studies in standard animal models
such as rats and dogs are not extensively available in the public domain. However, some
insights can be gleaned from a study utilizing a murine model of pulmonary fibrosis.

Murine Pharmacokinetics

In a study investigating the anti-fibrotic effects of Lixumistat in a murine bleomycin model,
chronic oral administration of the drug resulted in high distribution to major peripheral organs,
including the lungs, liver, kidneys, and heart. The study noted that the plasma exposures of
Lixumistat achieved in this model were comparable to the well-tolerated doses observed in
human clinical studies.[2]

Table 2: Summary of Preclinical In Vivo Studies

Species Model Key Findings Source

- High distribution to
lungs, liver, kidneys,
o and heart.- Plasma
Bleomycin-induced .
Mouse ] ) exposures were Willette R, et al. 2021

pulmonary fibrosis
comparable to well-
tolerated human

doses.

- A dog model
suggested the
possibility for drug
Dog Toxicology Studies accumulation, Janku F, et al. 2022
informing the initial
QOD dosing in the

human trial.[1]

Experimental Protocol: Murine Bleomycin Model

e Animal Model: Murine model of bleomycin-induced pulmonary fibrosis.

» Dosing Regimen: Daily oral administration of Lixumistat, initiated 7 days after lung injury.
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o Assessments: The study evaluated body/lung weight changes, lung fibrosis, inflammatory
cell infiltration, and plasma metabolome.[2]

» Bioanalytical Method: Specific details of the bioanalytical method used for plasma
concentration determination in this study are not provided in the publication.
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Figure 2. Experimental workflow for the preclinical evaluation of Lixumistat in a murine model.

Metabolism and Excretion

As of the current date, detailed public information regarding the metabolic pathways, major
metabolites, and routes of excretion (renal vs. fecal) of Lixumistat hydrochloride is not
available. Mass balance studies, which typically use radiolabeled compounds to trace the
drug's fate, are crucial for elucidating this information. The results of such studies for Lixumistat
have not been published in the peer-reviewed literature.
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Signaling Pathway

Lixumistat's mechanism of action is centered on the disruption of cellular metabolism through
the inhibition of the OXPHOS pathway.
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Figure 3. Simplified signaling pathway of Lixumistat's mechanism of action.

Conclusion

Lixumistat hydrochloride demonstrates a dose-proportional pharmacokinetic profile in
humans, with an established recommended Phase 2 dose for both monotherapy and
combination therapy settings. Preclinical studies in mice have shown significant distribution to
major organs. However, a comprehensive understanding of its in vivo pharmacokinetics is
currently limited by the lack of publicly available data on its metabolism, excretion, and detailed
pharmacokinetic parameters in standard preclinical species. As Lixumistat progresses through
further clinical development, the disclosure of these data will be crucial for a complete
characterization of its disposition and for guiding its optimal therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12421133#pharmacokinetics-of-lixumistat-
hydrochloride-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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